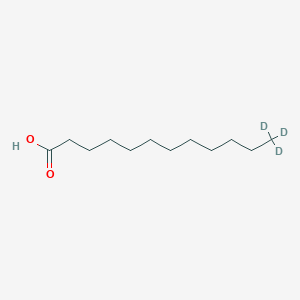

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid

描述

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid, also known as THQ-6-COOH, is a naturally occurring organic compound derived from quinoline. It is a versatile compound that has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. THQ-6-COOH has a wide range of biochemical and physiological effects, and it has been found to have advantages and limitations in laboratory experiments. In

科学研究应用

Application 1: Asymmetric Transfer Hydrogenation

- Summary of the Application : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines, which are precursors to alkaloids .

- Methods of Application : Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity . The reaction was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .

- Results or Outcomes : Modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), indicating the potential for further optimization .

Application 2: Synthesis of Tetrahydropyrimidoquinoline Derivatives

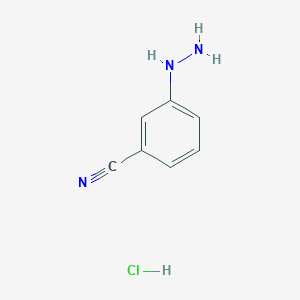

- Summary of the Application : 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile was used in the synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline derivatives .

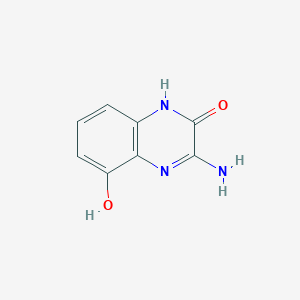

- Methods of Application : The tetrahydroquinoline derivative was reacted with DMF-DMA in dioxane to afford a compound, which was then refluxed with hydrazine hydrate in absolute ethanol to yield the corresponding 3–amino–4 (3H) imino–5-phenyl–6,7,8,9–tetrahydropyrimido [4, 5-b]quinoline .

- Results or Outcomes : The synthesized compounds showed moderate activities against S. aureus .

Application 3: Organic Synthesis, Nanotechnology, and Polymers

- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .

- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .

Application 4: Biological Activities of Quinoline Derivatives

- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .

- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .

- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .

Application 5: Organic Synthesis, Nanotechnology, and Polymers

- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .

- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .

- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .

Application 6: Biological Activities of Quinoline Derivatives

- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .

- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .

- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .

属性

IUPAC Name |

5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMHRKQDWDPFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619585 | |

| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |

CAS RN |

1256822-12-4 | |

| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)